molecular formula C18H16O3 B11159313 6-ethyl-7-methoxy-4-phenyl-2H-chromen-2-one

6-ethyl-7-methoxy-4-phenyl-2H-chromen-2-one

Cat. No.: B11159313
M. Wt: 280.3 g/mol
InChI Key: NLUSWJPAAGVEDR-UHFFFAOYSA-N
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Description

6-ethyl-7-methoxy-4-phenyl-2H-chromen-2-one is a synthetic organic compound belonging to the chromen-2-one family Chromen-2-one derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-ethyl-7-methoxy-4-phenyl-2H-chromen-2-one typically involves the Pechmann condensation reaction. This reaction is carried out by reacting phenol derivatives with β-ketoesters in the presence of a strong acid catalyst, such as sulfuric acid or aluminum chloride. The reaction conditions often include heating the mixture to temperatures around 100-150°C to facilitate the formation of the chromen-2-one ring system.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the Pechmann condensation reaction, utilizing continuous flow reactors and green chemistry principles to enhance yield and reduce environmental impact. The use of recyclable catalysts and solvents, as well as energy-efficient processes, are key considerations in large-scale production.

Chemical Reactions Analysis

Types of Reactions

6-ethyl-7-methoxy-4-phenyl-2H-chromen-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the chromen-2-one core to chroman-2-one derivatives using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic substitution reactions can introduce additional substituents onto the aromatic ring, using reagents such as halogens or nitro groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Chroman-2-one derivatives.

    Substitution: Halogenated or nitro-substituted chromen-2-one derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its anti-inflammatory, antioxidant, and anticancer properties. It has shown promise in preclinical studies as a therapeutic agent for various diseases.

    Industry: Utilized in the development of dyes, optical brighteners, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 6-ethyl-7-methoxy-4-phenyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. In anticancer research, the compound has been shown to induce apoptosis in cancer cells by modulating signaling pathways such as the PI3K/Akt and MAPK pathways.

Comparison with Similar Compounds

Similar Compounds

    7-methoxy-2H-chromen-2-one: Lacks the ethyl and phenyl substituents, resulting in different biological activities.

    6,7-dimethoxy-2-phenethyl-4H-chromen-4-one: Contains additional methoxy and phenethyl groups, leading to variations in chemical reactivity and applications.

    6-chloro-7-methoxy-4-phenyl-2H-chromen-2-one:

Uniqueness

6-ethyl-7-methoxy-4-phenyl-2H-chromen-2-one is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. Its ethyl and phenyl groups enhance its lipophilicity and potential interactions with biological targets, making it a valuable compound for further research and development.

Properties

Molecular Formula

C18H16O3

Molecular Weight

280.3 g/mol

IUPAC Name

6-ethyl-7-methoxy-4-phenylchromen-2-one

InChI

InChI=1S/C18H16O3/c1-3-12-9-15-14(13-7-5-4-6-8-13)10-18(19)21-17(15)11-16(12)20-2/h4-11H,3H2,1-2H3

InChI Key

NLUSWJPAAGVEDR-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1OC)OC(=O)C=C2C3=CC=CC=C3

Origin of Product

United States

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